Bis(2-ethoxyphenyl) carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85068-49-1 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
bis(2-ethoxyphenyl) carbonate |
InChI |
InChI=1S/C17H18O5/c1-3-19-13-9-5-7-11-15(13)21-17(18)22-16-12-8-6-10-14(16)20-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
LTAICIIOZBYBTN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OCC |
Other CAS No. |
85068-49-1 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Bis 2 Ethoxyphenyl Carbonate
Mechanistic Elucidation Strategies
Investigating the reaction mechanisms of bis(2-ethoxyphenyl) carbonate involves a combination of kinetic studies to understand reaction rates and the identification of transient species to map the reaction pathway.
Kinetic studies are fundamental to elucidating the mechanism of reactions involving this compound. By systematically varying reaction conditions, a rate law can be determined, which provides mathematical insight into the roles of the reactants in the rate-determining step of the reaction. For a typical reaction, the rate law is expressed as:
Rate = k[this compound]x[Reactant]y
where 'k' is the rate constant, and 'x' and 'y' are the orders of the reaction with respect to each reactant.
The rate of reactions involving this compound is dependent on the concentration of the reactants and the reaction temperature. For instance, in hydrolysis or aminolysis, increasing the concentration of the carbonate or the nucleophile (water or amine) generally leads to an increased reaction rate.
The effect of substituents on the hydrolysis rate of diaryl carbonates is well-documented. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups, such as the ethoxy group in this compound, are expected to decrease the rate compared to unsubstituted diphenyl carbonate. mdpi.com The alkaline hydrolysis of Y-substituted phenyl phenyl carbonates has been shown to be 8 to 16 times faster than that of the corresponding Y-substituted phenyl benzoates. researchgate.net
Temperature plays a critical role in the kinetics of these reactions. An increase in temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. The relationship between the rate constant and temperature is described by the Arrhenius equation:
k = Ae(-Ea/RT)
where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the universal gas constant, and 'T' is the temperature in Kelvin. For the transesterification of dimethyl carbonate with phenol (B47542), a common reaction type for carbonates, the reaction is typically carried out at elevated temperatures (160-200 °C) to achieve a reasonable reaction rate. core.ac.uk Similarly, the thermal decomposition of 1-aryl-1-methylethyl phenyl carbonates is studied at high temperatures (400-450 K). rsc.org
Table 1: Illustrative Kinetic Data for Diaryl Carbonate Reactions
| Diaryl Carbonate Derivative | Reaction Type | Temperature (°C) | Rate Constant (k) | Reference |
| Diphenyl Carbonate | Alkaline Hydrolysis | 25 | 1.3 x 10-2 M-1s-1 | mdpi.com |
| Bis(4-nitrophenyl) carbonate | Aminolysis with Butylamine | 25 | 2.5 x 102 M-1s-1 | researchgate.net |
| Dimethyl Carbonate | Transesterification with Phenol | 180 | Varies with catalyst | core.ac.uk |
The influence of pressure on the reaction rates of diaryl carbonates in solution is generally less pronounced than that of concentration and temperature, unless gaseous reactants are involved or there is a significant change in volume in the transition state. For reactions such as the synthesis of cyclic carbonates from epoxides and carbon dioxide, pressure is a critical parameter. nih.gov Studies have shown that increasing CO2 pressure enhances the reaction rate. nih.gov While direct data on pressure effects for this compound reactions is scarce, it can be inferred that for reactions involving gaseous species, such as some carbonylation processes, pressure would be a significant factor. uj.ac.za
The elucidation of a reaction mechanism is incomplete without the identification and characterization of any intermediates that are formed during the course of the reaction. For diaryl carbonates, reactions often proceed through transient intermediates that are not easily isolated.
Trapping experiments are a powerful tool for detecting highly reactive, short-lived intermediates. In these experiments, a "trapping agent" is added to the reaction mixture, which is designed to react specifically with the suspected intermediate to form a stable, characterizable product. For reactions involving diaryl carbonates, potential radical intermediates could be trapped using radical scavengers like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net For reactions that may proceed through aryne intermediates, specific dienes can be used as trapping agents to form Diels-Alder adducts. acs.org
Modern spectroscopic techniques allow for the in-situ observation and characterization of reaction intermediates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly 2D EXSY (Exchange Spectroscopy), can be used to study the exchange processes between reactants, intermediates, and products. researchgate.net Infrared (IR) spectroscopy can monitor the disappearance of the carbonate carbonyl stretch and the appearance of new carbonyl bands from intermediates or products. researchgate.net In some cases, intermediates in diaryl carbonate reactions, such as the dimeric tetraalkyl distannoxane complex in catalyzed transesterification, have been identified using single-crystal X-ray diffraction. mdpi.com
For the hydrolysis of diaryl carbonates, a tetrahedral intermediate is proposed, which is formed by the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon. mdpi.com While this intermediate is generally too unstable to be observed directly under normal conditions, its existence is inferred from kinetic data and analogy to other ester hydrolysis reactions. mdpi.comucalgary.ca
Isotopic Labeling and Kinetic Isotope Effects
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining steps and characterizing transition state structures. While specific kinetic isotope effect (KIE) studies for this compound are not extensively documented in the literature, valuable insights can be drawn from research on analogous diaryl carbonates.
Kinetic isotope effects are typically measured by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing ¹²C with ¹³C). For diaryl carbonates, carbon KIEs (k¹²/k¹³) for reactions at the carbonyl carbon provide direct information about changes in bonding at this center in the rate-determining transition state.
For instance, studies on the hydrolysis of other diaryl carbonates have yielded significant carbon KIEs. The hydrolysis of diphenyl carbonate and bis(p-methoxyphenyl)carbonate in a dioxane-water mixture showed k¹²/k¹³ values of approximately 1.05 for both hydroxide ion-catalyzed and water-catalyzed reactions. researchgate.net A value significantly greater than unity indicates that the C-O bond is being broken or significantly weakened in the transition state, which is consistent with either a concerted mechanism or a stepwise mechanism where the breakdown of the tetrahedral intermediate is rate-limiting.
A D₂O solvent isotope effect (kH₂O/kD₂O) of 2.88 was observed for the water-catalyzed hydrolysis of p-nitrophenyl dichloroacetate, a related ester, suggesting a mechanism involving general base catalysis by a water molecule. researchgate.net Similar studies on this compound would be expected to show comparable effects, though modulated by the electronic and steric nature of the ortho-ethoxy substituent. The electron-donating nature of the ethoxy group might slightly decrease the magnitude of the carbon KIE compared to an unsubstituted analogue if the formation of the tetrahedral intermediate is rate-limiting.
Table 1: Representative Kinetic Isotope Effects in Diaryl Carbonate Reactions
| Reactant | Reaction | Isotope Effect Type | Measured Value | Reference |
|---|---|---|---|---|
| Diphenyl carbonate | Hydroxide-catalyzed hydrolysis | k¹²/k¹³ | 1.0482 | researchgate.net |
| Diphenyl carbonate | Water-catalyzed hydrolysis | k¹²/k¹³ | 1.0509 | researchgate.net |
| Bis(p-methoxyphenyl)carbonate | Hydroxide-catalyzed hydrolysis | k¹²/k¹³ | 1.0493 | researchgate.net |
| Bis(p-methoxyphenyl)carbonate | Water-catalyzed hydrolysis | k¹²/k¹³ | 1.0518 | researchgate.net |
Stereochemical Analysis of Reaction Pathways
Stereochemical analysis is fundamental to understanding reaction mechanisms, particularly for reactions involving chiral molecules or the creation of new stereocenters. For this compound, which is itself achiral, stereochemical studies would typically involve its reaction with a chiral nucleophile or a catalyst.
While specific stereochemical investigations involving this compound are not prominent in the literature, the general principles of nucleophilic acyl substitution are well-established. The carbonyl carbon of the carbonate is sp²-hybridized and planar. Nucleophilic attack occurs from either face of the plane, leading to a tetrahedral (sp³-hybridized) intermediate.
If the nucleophile is chiral and enantiomerically pure, attack on the prochiral carbonyl carbon can lead to two diastereomeric transition states, potentially resulting in kinetic resolution. Similarly, the use of a chiral catalyst could favor one pathway over the other, leading to an enantioselective reaction if the product is chiral.
For example, in the context of polymer synthesis, the reaction of a bis-cyclic carbonate with a diamine is a key step in producing non-isocyanate polyurethanes. researchgate.net If a chiral diamine were to react with this compound, the resulting carbamates would be diastereomeric, and their relative formation rates would provide insight into the stereoselectivity of the reaction. The steric bulk of the ortho-ethoxy groups would likely play a significant role in the facial selectivity of the nucleophilic attack, influencing the diastereomeric ratio of the products.
Nucleophilic Reactivity Studies
The primary mode of reactivity for this compound is as an electrophile at the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.
This compound readily reacts with primary and secondary amines in a process known as aminolysis. This reaction is a common and effective method for synthesizing carbamates and, with excess amine or under different conditions, ureas. The reaction generally proceeds through a nucleophilic acyl substitution mechanism.
The reaction of bis(o-nitrophenyl) carbonate, an analogue with an ortho-nitro group, with aliphatic amines has been shown to be a very high-yielding process under mild conditions for forming o-nitrophenyl carbamates. researchgate.net It is expected that this compound would react similarly with amines (R¹R²NH) to yield an initial carbamate (B1207046) product and 2-ethoxyphenol (B1204887) as a leaving group.
The mechanism can be either a concerted process or a stepwise process involving a zwitterionic tetrahedral intermediate (T±). The nature of the mechanism is dependent on factors such as the basicity of the amine and the stability of the leaving group. For highly reactive esters and amines, the formation of the tetrahedral intermediate is often the rate-determining step.
This compound undergoes reaction with oxygen-based nucleophiles such as water (hydrolysis) and alcohols (alcoholysis). Hydrolysis, which can be catalyzed by acid or base, results in the decomposition of the carbonate into 2-ethoxyphenol and, ultimately, carbon dioxide.
The mechanism for base-catalyzed hydrolysis (B_Ac2) involves the attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate expels a 2-ethoxyphenoxide ion. Water-catalyzed hydrolysis follows a similar pathway, with a water molecule acting as the nucleophile. mdpi.com
Alcoholysis, or transesterification, occurs when this compound is treated with another alcohol, often in the presence of a catalyst. This equilibrium reaction can be used to synthesize different, unsymmetrical carbonates. For example, reaction with methanol (B129727) would lead to the formation of ethyl (2-ethoxyphenyl) carbonate and 2-ethoxyphenol.
The reactivity of diaryl carbonates in nucleophilic substitution reactions is highly sensitive to the electronic and steric properties of substituents on the phenyl rings. mdpi.com Electron-withdrawing groups (EWGs) on the phenyl ring enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate. Conversely, electron-donating groups (EDGs) decrease the reaction rate.
The ethoxy group (-OEt) in this compound is an electron-donating group through resonance, but it is also slightly electron-withdrawing through induction. Its position at the ortho position also introduces significant steric hindrance around the reaction center.
Compared to diphenyl carbonate (DPC), this compound is expected to be less reactive towards nucleophiles due to the net electron-donating effect of the two ethoxy groups. This effect is compounded by the steric hindrance from the ortho substituents, which can impede the approach of the nucleophile. In contrast, a compound like bis(4-nitrophenyl) carbonate is significantly more reactive due to the strong electron-withdrawing nature of the para-nitro groups. nih.gov
Table 2: Qualitative Reactivity Comparison of Selected Diaryl Carbonates
| Diaryl Carbonate | Substituent | Position | Electronic Effect | Expected Relative Reactivity (vs. DPC) |
|---|---|---|---|---|
| Bis(4-nitrophenyl) carbonate | -NO₂ | para | Strongly withdrawing | Much Higher |
| Diphenyl carbonate (DPC) | -H | - | Reference | Reference |
| Bis(4-methylphenyl) carbonate | -CH₃ | para | Donating | Lower |
| This compound | -OCH₂CH₃ | ortho | Donating (Resonance) + Steric Hindrance | Much Lower |
Electrophilic Reactivity Studies
While the predominant chemistry of this compound involves the electrophilic carbonyl carbon, the molecule possesses other potential sites for reaction. However, studies focusing on the electrophilic reactivity of the aromatic rings or other parts of the molecule are not common.
There is no significant evidence in the literature to suggest that this compound acts as a nucleophile in typical reactions. Its chemical utility is almost exclusively as a carbonylating agent, transferring the C=O group to nucleophilic substrates.
Catalysis in Reactions Involving this compound
Catalysis plays a pivotal role in the chemical transformations of carbonates, including diaryl carbonates like this compound. Catalysts are instrumental in enhancing reaction rates, improving yields, and directing the reaction towards a specific, desired product by lowering the activation energy of the reaction pathway. While specific research focusing exclusively on the catalytic reactions of this compound is limited, the principles of catalysis observed in closely related diaryl and alkyl carbonates provide a framework for understanding its potential reactivity. These reactions typically involve transformations such as transesterification, polymerization, and cross-coupling, where catalysts are essential for activating the otherwise stable carbonate linkage.
Role of Catalysts in Modifying Reaction Pathways and Selectivity
Catalysts modify reaction pathways by providing an alternative, lower-energy route for the transformation to occur. This often involves the formation of temporary, reactive intermediates with the catalyst, which then proceed to the final product, regenerating the catalyst in the process. The choice of catalyst can dramatically influence the selectivity of a reaction, determining which of several possible products is formed.
In the context of diaryl carbonates, catalysts can influence:
Chemo-selectivity: In molecules with multiple functional groups, a catalyst can selectively activate the carbonate group over others. For instance, in palladium-catalyzed cross-coupling reactions, the C–O bond of the carbonate can be selectively cleaved over other potentially reactive sites. kochi-tech.ac.jp
Regio-selectivity: For asymmetrical carbonates or reactions with unsymmetrical reagents, the catalyst can direct the reaction to a specific position.
Stereo-selectivity: In the formation of chiral products, a chiral catalyst can favor the formation of one enantiomer or diastereomer over the other.
For reactions analogous to those seen with other aryl carbonates, such as the Suzuki-Miyaura coupling, the catalyst system (metal center and ligand) is crucial. Different phosphine (B1218219) ligands, for example, can alter the electronic and steric environment around the metal center, thereby tuning its activity and selectivity. kochi-tech.ac.jp In the synthesis of polycarbonates, catalysts determine the polymer's molecular weight and properties by controlling the initiation and propagation steps of the polymerization. google.com
Specific Catalytic Systems (e.g., Palladium-Catalyzed Processes, Organocatalysis)
A variety of catalytic systems are employed for reactions involving carbonate functional groups, and these can be broadly categorized into metal-based catalysts and organocatalysts.
Palladium-Catalyzed Processes: Palladium complexes are highly effective for a range of transformations involving carbonates, which often serve as electrophilic partners in cross-coupling reactions. A patent for polycarbonate production describes a catalyst system comprising a palladium compound and a metal compound with redox capabilities for the synthesis of polycarbonate prepolymers, using bis(2-methoxyphenyl)carbonate as a potential solvent or component. google.com
In Suzuki-Miyaura cross-coupling reactions, palladium catalysts, often supported by phosphine ligands, are used to couple aryl carbonates with boronic acids to form new carbon-carbon bonds. kochi-tech.ac.jp The general catalytic cycle for these reactions involves:
Oxidative Addition: The Pd(0) catalyst adds to the aryl carbonate, cleaving the C–O bond to form an arylpalladium(II) intermediate.
Transmetalation: The aryl group from the organoboron compound is transferred to the palladium center.
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.
The efficiency of these processes is highly dependent on the ligands, base, and solvent used. kochi-tech.ac.jp
Organocatalysis: Organocatalysts are metal-free, small organic molecules that can catalyze chemical reactions. For carbonate chemistry, they offer a more sustainable and often less toxic alternative to metal catalysts. Common organocatalysts for carbonate synthesis and transformation include:
N-Heterocyclic Carbenes (NHCs): Used for the synthesis of vinylene carbonates from aldehydes. researchgate.net
Phosphonium (B103445) Salts: Bifunctional phosphonium salts have been shown to be effective in the synthesis of cyclic carbonates from epoxides and CO2. mdpi.com
Guanidines and Amidines: Strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze transesterification and polymerization reactions.
Ionic Liquids: Pyridinium and imidazolium-based ionic liquids can act as dual-functional catalysts, activating both epoxides and carbon dioxide in the synthesis of cyclic carbonates. rsc.orgresearchgate.net
These catalysts typically operate by activating the substrates through hydrogen bonding or by acting as nucleophiles or bases. rsc.orgrug.nl
Mechanism of Catalyst Action and Regeneration
The mechanism of catalyst action is specific to the reaction type and the catalyst employed.
In palladium-catalyzed cross-coupling , the catalyst is regenerated in the final reductive elimination step, allowing a small amount of catalyst to facilitate a large number of transformations (high turnover number). scielo.br The general mechanism is depicted in the table below.
Interactive Data Table: General Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Oxidative Addition | The active Pd(0) species inserts into the Ar-O bond of the diaryl carbonate. | Ar-Pd(II)-OAr' |
| 2. Transmetalation | The organic group from the organoboron reagent replaces the -OAr' group on the palladium complex. This step is often facilitated by a base. | Ar-Pd(II)-R |
| 3. Reductive Elimination | The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final product. | Ar-R |
| 4. Catalyst Regeneration | The palladium species is reduced back to its active Pd(0) state, ready to start a new cycle. | Pd(0) |
In organocatalyzed reactions , such as the synthesis of cyclic carbonates from epoxides and CO2, the mechanism often involves a cooperative activation of the substrates. nih.gov For example, a bifunctional catalyst with a Lewis acidic site (e.g., a hydrogen-bond donor) and a nucleophilic site (e.g., a halide anion) will proceed as follows:
Epoxide Activation: The hydrogen-bond donor part of the catalyst activates the epoxide by coordinating to its oxygen atom. rsc.org
Ring-Opening: The nucleophilic anion attacks one of the epoxide carbons, leading to the opening of the ring and the formation of an oxyanion intermediate. rsc.orgnih.gov
CO2 Insertion: The oxyanion attacks a molecule of carbon dioxide, forming an alkyl carbonate intermediate.
Cyclization and Catalyst Regeneration: The molecule undergoes an intramolecular cyclization to form the stable cyclic carbonate product, releasing the nucleophile which regenerates the active catalyst. nih.gov
Many heterogeneous and organocatalytic systems are designed for easy separation from the reaction mixture and can be reused for multiple cycles with minimal loss of activity, a key principle of green chemistry. researchgate.netrsc.org
Advanced Characterization and Mechanistic Analytical Techniques
Spectroscopic Techniques for In-Situ Monitoring and Mechanistic Insights
In-situ spectroscopic monitoring allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. This provides a dynamic window into the reaction, offering crucial mechanistic insights.
In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions involving bis(2-ethoxyphenyl) carbonate. By tracking the vibrational modes of functional groups, FTIR can provide real-time concentration profiles of key species. The carbonate group (C=O) in this compound exhibits a characteristic strong absorption band, the position of which is sensitive to its chemical environment.
During a chemical transformation, changes in the intensity and position of the carbonate peak, as well as the appearance of new peaks corresponding to products and intermediates, can be continuously monitored. For instance, in a transesterification reaction, the disappearance of the starting carbonate signal and the emergence of a new carbonate or ester signal would be observed. This data is instrumental in determining reaction kinetics and identifying transient species. The use of standard addition methods can further enhance the utility of in-situ FTIR by enabling the quantification of reaction components directly from the spectroscopic data.
Key Vibrational Bands for Monitoring Reactions of this compound:
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |
| Carbonate (C=O stretch) | 1820 - 1760 | Disappearance indicates consumption of this compound. |
| Ether (C-O-C stretch) | 1300 - 1000 | Changes may indicate side reactions involving the ethoxy groups. |
| Aromatic Ring (C=C stretch) | 1600 - 1450 | Generally stable, can serve as an internal standard. |
| Product-specific bands | Variable | Appearance and growth indicate product formation. |
This table is generated based on general principles of infrared spectroscopy and may be subject to variations based on specific reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules and gaining deep mechanistic insights. Both ¹H and ¹³C NMR are crucial for the characterization of this compound and its reaction products.
In mechanistic studies, NMR can be used to identify reaction intermediates and byproducts. For example, in a reaction where the ethoxy group participates, changes in the chemical shifts and coupling constants of the ethyl protons (a triplet and a quartet) would provide evidence for its transformation. Similarly, the aromatic protons would give rise to a complex multiplet pattern that can be altered by reactions affecting the phenyl rings. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to establish connectivity between different parts of the molecule, aiding in the structural assignment of novel products. While in-situ NMR studies can be challenging, they offer unparalleled detail on the temporal evolution of species in a reaction mixture.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |
| Ethyl -CH₂- | ~4.1 (quartet) | ~64 |
| Aromatic C-H | ~6.9 - 7.3 (multiplet) | ~114 - 128 |
| Aromatic C-O | N/A | ~150 |
| Carbonate C=O | N/A | ~152 |
This is a predictive table based on typical chemical shift values. Actual values may vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the in-situ monitoring of reactions involving this compound, particularly when chromophoric species are consumed or generated. The aromatic rings in the molecule give rise to characteristic UV absorption bands.
The kinetics of a reaction can be followed by monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product. For instance, if a reaction leads to a change in the conjugation of the aromatic system, a shift in the absorption maximum (λ_max) would be observed. This technique is particularly useful for rapid reactions and can provide quantitative kinetic data when coupled with appropriate calibration.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio (m/z). When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in a reaction mixture.
In the context of this compound, mass spectrometry can be used to confirm the identity of the starting material and to identify reaction products and intermediates. The fragmentation pattern of the molecular ion provides valuable structural information. Characteristic fragments would include the loss of ethoxy groups, carbon dioxide, and cleavage of the carbonate ester bond. By analyzing the mass spectra of a reaction mixture over time, it is possible to reconstruct the reaction pathway.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 302 | [M]⁺ | Molecular ion |
| 257 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 229 | [M - CO₂ - CH₂CH₃]⁺ | Loss of carbon dioxide and an ethyl radical |
| 137 | [HOC₆H₄OCH₂CH₃]⁺ | Cleavage of the carbonate bond with hydrogen transfer |
| 121 | [C₆H₄OCH₂CH₃]⁺ | Cleavage of the carbonate and ether bonds |
This table represents a prediction of possible fragmentation patterns based on the structure of the compound and general fragmentation rules.
Chromatographic Methods for Reaction Analysis
Chromatographic techniques are essential for separating complex mixtures, allowing for the quantification of individual components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactions involving this compound. It allows for the separation, identification, and quantification of the starting material, intermediates, and products with high resolution and sensitivity.
A reverse-phase (RP) HPLC method is suitable for the analysis of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. By injecting aliquots of a reaction mixture at different time points, a kinetic profile can be constructed by plotting the concentration of each species as a function of time. This data is invaluable for determining reaction rates, orders, and activation energies.
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This table provides an example of typical HPLC parameters. Method optimization is necessary for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of mechanistic studies of compounds like this compound, GC-MS is particularly valuable for analyzing the volatile intermediates and byproducts generated during its synthesis or decomposition. The process involves separating the volatile components of a sample in the gas chromatograph followed by their detection and identification by the mass spectrometer.
While direct studies on the volatile intermediates of this compound are not extensively documented in publicly available literature, the application of GC-MS to analogous diaryl carbonates, such as diphenyl carbonate, provides significant insights into the potential volatile species that could be formed. Thermal degradation studies of diphenyl carbonate, for instance, have been conducted to understand its decomposition pathways, with GC-MS being a primary tool for product analysis. rsc.org
A powerful extension of this technique, particularly relevant for non-volatile compounds like this compound, is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). wikipedia.org In this method, the sample is subjected to rapid heating in an inert atmosphere, leading to thermal decomposition into smaller, more volatile fragments. These fragments are then introduced into the GC-MS system for separation and identification. This technique allows for the characterization of the constituent parts of the parent molecule, providing clues about its structure and the mechanisms of its decomposition.
The types of volatile intermediates that could be expected from the analysis of this compound, based on studies of similar aromatic carbonates, include ethoxybenzene (phenetole), 2-ethoxyphenol (B1204887), and carbon dioxide, among others. The relative abundance of these products, as determined by GC-MS, can provide information about the dominant reaction pathways under different conditions.
Table 1: Potential Volatile Intermediates in the Analysis of this compound and Analogous Compounds by GC-MS
| Potential Intermediate/Product | Analytical Technique | Significance in Mechanistic Studies |
| Ethoxybenzene | GC-MS | Indicates cleavage of the carbonate linkage. |
| 2-Ethoxyphenol | GC-MS | Suggests hydrolysis or decarboxylation pathways. |
| Carbon Dioxide | GC-MS, often with specialized detectors | A common product of carbonate decomposition. |
| Phenyl Salicylate | GC-MS | By-product in the transesterification of phenol (B47542) and dimethyl carbonate. nih.gov |
| Xanthone | GC-MS | By-product in the transesterification of phenol and dimethyl carbonate. nih.gov |
| Phenyl 4-hydroxybenzoate | GC-MS | By-product in the transesterification of phenol and dimethyl carbonate. nih.gov |
This table is illustrative and based on findings from analogous carbonate compounds.
Emerging Analytical Techniques in Chemical Mechanistic Studies
The elucidation of complex chemical reaction mechanisms is increasingly reliant on the development and application of emerging analytical techniques that offer higher sensitivity, greater specificity, and the ability to monitor reactions in real-time. For a compound like this compound, these techniques can provide invaluable insights into its formation, transformation, and degradation pathways.
In-Situ Spectroscopy for Real-Time Monitoring:
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of a reaction in real-time without the need for sample extraction. polito.ituberresearch.comnih.gov These methods allow for the direct observation of the formation and consumption of reactants, intermediates, and products. For instance, in-situ FTIR has been successfully employed to investigate the synthesis mechanism of dimethyl carbonate and diethyl carbonate, where it helped in the identification of key intermediate species like bicarbonates and bidentate carbonates. polito.itmdpi.com The application of these techniques to the synthesis or reactions of this compound could similarly reveal transient intermediates and provide kinetic data.
Advanced Mass Spectrometry Techniques:
Modern mass spectrometry techniques are at the forefront of identifying reactive intermediates in complex chemical reactions. nih.govchromatographyonline.comru.nl Electrospray Ionization (ESI-MS) and other soft ionization methods allow for the gentle transfer of ions from solution to the gas phase, enabling the detection of delicate and short-lived intermediates that might not be observable by other methods. Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) can be used to fragment detected ions, providing detailed structural information about the intermediates. chromatographyonline.com These approaches are particularly useful in studying catalytic cycles, where the concentration of intermediates is often very low.
Hyphenated Chromatographic-Spectroscopic Techniques:
The coupling of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, offers enhanced analytical capabilities. nih.gov For example, the online coupling of liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR) can provide comprehensive information about the components of a reaction mixture. These techniques are invaluable for separating and identifying non-volatile intermediates and products that are not amenable to GC-MS analysis.
Table 2: Emerging Analytical Techniques and Their Potential Applications in the Mechanistic Study of this compound
| Technique | Type of Information Provided | Potential Application to this compound Studies |
| In-Situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Kinetic data. | Monitoring the synthesis or decomposition of this compound to identify transient species and determine reaction kinetics. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Detection and identification of charged or polar reaction intermediates. | Characterizing ionic intermediates in the catalyzed synthesis or hydrolysis of this compound. |
| Tandem Mass Spectrometry (MS/MS, MSn) | Structural elucidation of unknown intermediates and products. | Determining the precise chemical structure of intermediates observed during the reactions of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile compounds in a reaction mixture. | Analyzing the product mixture of reactions involving this compound to identify and quantify non-volatile products and byproducts. |
This table highlights the potential applications of these techniques to the study of this compound, drawing parallels from studies on other carbonate compounds.
As a Monomer in Polymer Synthesis
The carbonate linkage in this compound makes it a valuable monomer for the synthesis of various polymers. It participates in step-growth polymerization reactions, typically through transesterification, to form the backbone of high-performance materials.
This compound is utilized as a non-phosgene reagent for the synthesis of aromatic polycarbonates. The primary method is melt transesterification, a process that avoids the use of hazardous phosgene (B1210022) and chlorinated solvents. In this reaction, this compound is reacted with an aromatic diol, such as Bisphenol A, at high temperatures under vacuum.
The polymerization proceeds via a transesterification mechanism where the carbonate group of this compound reacts with the hydroxyl groups of the diol. The reaction releases 2-ethoxyphenol as a byproduct, which is removed by vacuum to drive the reaction toward the formation of a high molecular weight polymer. uwb.edu.plresearchgate.net The presence of the ethoxy group can influence the reactivity of the carbonate and the properties of the resulting polymer compared to unsubstituted diphenyl carbonate.
Table 1: Comparison of Monomers in Melt Transesterification for Polycarbonate Synthesis
| Monomer | Typical Diol | Byproduct | Key Advantage |
|---|---|---|---|
| This compound | Bisphenol A | 2-Ethoxyphenol | Phosgene-free route; byproduct volatility can influence reaction kinetics. |
| Diphenyl Carbonate | Bisphenol A | Phenol | Well-established, common non-phosgene method. uwb.edu.pl |
This table provides a comparative overview of common non-phosgene monomers for polycarbonate synthesis.
The properties of the final polycarbonate, such as glass transition temperature (Tg), thermal stability, and mechanical strength, can be tailored by the choice of the diol monomer reacting with this compound.
This compound serves as a precursor for monomers used in the synthesis of non-isocyanate polyurethanes (NIPUs), an emerging class of more sustainable and less hazardous alternatives to conventional polyurethanes. The NIPU synthesis route typically involves the polyaddition reaction between a bis(cyclic carbonate) and a diamine. mdpi.com
While not a direct monomer in the final polymerization step, this compound can be used to synthesize diols containing a central carbonate linkage. These diols are then converted into bis(cyclic carbonate)s through reaction with agents like epichlorohydrin followed by carbon dioxide insertion. The resulting bis(cyclic carbonate) monomer reacts with various aliphatic or aromatic diamines to yield poly(hydroxyurethane)s, a type of NIPU. researchgate.netbohrium.com This pathway avoids the use of toxic isocyanates. The number-average molecular weights of NIPUs can reach up to 30.2 kg mol⁻¹ with narrow polydispersity indexes. researchgate.net
Table 2: Research Findings on NIPU Synthesis from Bis(cyclic carbonate)s and Diamines
| Bis(cyclic carbonate) Source | Diamine Used | Resulting Polymer | Key Finding |
|---|---|---|---|
| Diglycidyl ethers + CO2 | Hexamethylenediamine | NIPU | Quantitative conversion to bis(cyclic carbonate) is achievable with an iron catalyst. researchgate.net |
| Bio-based polyether polyols + CO2 | Various diamines | Bio-based NIPU | Demonstrates a sustainable route to NIPU thermosets. |
This interactive table summarizes key research findings on the synthesis of NIPUs, the class of polymers for which this compound can be a precursor.
The versatility of this compound extends to the synthesis of hybrid polymers like poly(carbonate ester)s and poly(carbonate urethane)s. These materials combine the properties of polycarbonates (e.g., toughness, thermal stability) with those of polyesters (e.g., flexibility) or polyurethanes (e.g., elasticity). mdpi.com
A common strategy involves using this compound to synthesize a diol monomer that contains a pre-formed carbonate bond. This "carbonate-diol" can then be used in subsequent, separate polymerization reactions:
Poly(carbonate ester)s : The carbonate-diol is copolymerized with a dicarboxylic acid or its derivative (e.g., succinyl chloride) through polyesterification.
Poly(carbonate urethane)s : The carbonate-diol acts as a macro-monomer or chain extender in a polyurethane synthesis, reacting with a diisocyanate and another polyol.
This modular approach allows for precise control over the final polymer architecture and properties by incorporating carbonate, ester, and urethane linkages into a single polymer chain.
This compound is an ideal candidate for copolymerization to create polycarbonates with tailored properties. By employing a mixture of different diols during the melt transesterification process, random or block copolycarbonates can be synthesized.
For instance, copolymerizing this compound with a rigid aromatic diol (like Bisphenol A) and a flexible aliphatic diol can produce a polycarbonate with an optimized balance of stiffness, impact resistance, and processability. researchgate.net The ratio of the comonomers is a critical parameter for controlling the final material properties.
Another advanced strategy is ring-opening polymerization (ROP). While this compound itself does not undergo ROP, it can be a precursor to cyclic carbonate monomers. The copolymerization of such monomers with other cyclic esters (like lactide) or epoxides can lead to novel polymer structures with controlled stereochemistry and architecture. nih.govacs.org
As a Reagent in Organic Synthesis
Beyond polymerization, this compound functions as a valuable carbonylating reagent in organic synthesis, offering a safer alternative to highly toxic reagents like phosgene.
This compound is an effective reagent for alkoxycarbonylation, a reaction that introduces an alkoxycarbonyl group (-COOR) onto a substrate, typically an amine or alcohol. Diaryl carbonates are known to be efficient reagents for this transformation. nih.gov
The process generally involves two steps:
Activation : this compound reacts with an alcohol (R-OH) to form a mixed carbonate, (2-ethoxyphenyl) (R) carbonate, with the release of one equivalent of 2-ethoxyphenol.
Alkoxycarbonylation : The resulting mixed carbonate reacts with a nucleophile, such as an amine (R'-NH2), to form a carbamate (B1207046) (R'-NHCOOR). This step releases a second equivalent of 2-ethoxyphenol.
This methodology is particularly useful for synthesizing functionalized carbamates, which are important structural motifs in pharmaceuticals and agrochemicals. nih.gov The reaction proceeds under mild conditions and avoids the use of hazardous materials. Palladium-catalyzed carbonylation reactions also represent a powerful method for converting alkenes and alcohols into high-value esters, and diaryl carbonates can play a role in related synthetic strategies. researchgate.net
This compound: A Versatile Compound in Advanced Materials and Chemical Synthesis
This compound is a chemical compound that is gaining attention for its diverse applications in the development of advanced materials and as a key component in various chemical syntheses. Its unique structure allows it to serve as a precursor, a reaction medium, and a building block for functional materials, contributing to innovations in materials science and synthetic chemistry.
Theoretical and Computational Studies of Bis 2 Ethoxyphenyl Carbonate Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics that govern the reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the potential energy landscape of a chemical reaction.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. lettersonmaterials.com For a molecule like bis(2-ethoxyphenyl) carbonate, DFT calculations can predict a range of important electronic properties that influence its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. nih.gov
DFT can also be used to determine other key descriptors of reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness. chemrxiv.orgirjweb.com These parameters provide insights into the molecule's ability to donate or accept electrons in a chemical reaction. For instance, the molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, visualizes the electron density distribution and helps identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. nih.gov
To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical electronic properties for this compound, based on typical values for substituted aromatic compounds.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 3.85 eV |
This interactive table contains illustrative data based on analogous compounds.
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a chemical system as a function of the geometric arrangement of its atoms. visualizeorgchem.com By mapping the PES for a reaction involving this compound, chemists can visualize the energy landscape that connects reactants to products. chemrxiv.org Key features of a PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states. visualizeorgchem.com
The construction of a PES typically involves performing a series of constrained geometry optimizations using a method like DFT. For example, in studying a reaction like the hydrolysis or transesterification of this compound, a key bond distance or angle (the reaction coordinate) would be systematically varied, and the energy of the system would be calculated at each step. visualizeorgchem.com This process, known as a PES scan, generates a profile of the reaction pathway, revealing the energy barriers that must be overcome for the reaction to proceed. researchgate.netresearchgate.net
A transition state (TS) is the point of highest potential energy along the lowest-energy path of a reaction, also known as a first-order saddle point on the PES. mdpi.com Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate.
Computational methods can locate a transition state structure by searching for a geometry where the gradient of the energy is zero, and the Hessian matrix (the matrix of second derivatives of the energy) has exactly one negative eigenvalue. beilstein-journals.org The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate as they pass through the transition state. nih.gov For reactions involving diaryl carbonates, such as transesterification, DFT calculations have been used to predict the structures and energies of transition states, revealing details about bond breaking and bond formation. researchgate.net
The table below presents hypothetical data for the key geometric parameters and calculated energy of a transition state for the hydrolysis of this compound, based on known mechanisms for similar compounds.
Table 2: Characterization of a Hypothetical Transition State for the Hydrolysis of this compound (Illustrative)
| Parameter | Value |
|---|---|
| C=O bond length | 1.35 Å |
| C-OAr bond length (breaking) | 1.85 Å |
| C-OH2 bond length (forming) | 1.90 Å |
| Activation Energy (ΔG‡) | +22.6 kcal/mol |
This interactive table contains illustrative data based on analogous compounds.
An Intrinsic Reaction Coordinate (IRC) calculation is a computational technique used to trace the minimum energy path on the PES that connects a transition state to its corresponding reactants and products. beilstein-journals.org Starting from the optimized geometry of the transition state, the IRC calculation follows the path of steepest descent in both the forward and reverse directions. beilstein-journals.org
By performing an IRC calculation, researchers can confirm that a located transition state indeed connects the desired reactants and products. The resulting energy profile along the IRC provides a detailed picture of the energy changes that occur throughout the reaction, including the formation of any intermediates. This method is essential for verifying the proposed reaction mechanism and ensuring that the identified transition state is relevant to the process being studied.
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying the energetics of a reaction at a static level, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements and interactions in different environments.
Molecular dynamics simulations are particularly useful for studying the influence of the solvent on reaction pathways and the stability of intermediates. For a compound like this compound, MD simulations can model its behavior in a solution, taking into account the explicit interactions with solvent molecules. This is crucial because solvent effects can significantly alter the energy barriers of a reaction and the lifetimes of reactive intermediates.
In an MD simulation, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of atomic positions. For complex molecules, these force fields can be developed and validated using data from high-level quantum chemical calculations. acs.org Simulations of liquid diphenyl carbonate have been used to study its structural and relaxation properties, providing information on diffusion and molecular orientation. acs.org Similar simulations for this compound in various solvents could reveal how solvent molecules arrange around the solute and participate in the reaction mechanism, for example, by stabilizing a charged transition state through hydrogen bonding or other non-covalent interactions. researchgate.net
Conformational Analysis and Stereoselectivity Prediction
The reactivity and selectivity of this compound in chemical reactions are intrinsically linked to its three-dimensional structure and the relative stability of its various conformations. Computational chemistry provides powerful tools to explore the conformational landscape of this molecule and to predict the stereochemical outcomes of its reactions.
Conformational analysis of this compound can be systematically performed using methods like Density Functional Theory (DFT). eurjchem.com Such studies involve the calculation of the potential energy surface of the molecule by rotating the single bonds, particularly the C-O bonds of the carbonate group and the C-O bonds of the ethoxy groups. The goal is to identify all possible low-energy conformers (local minima) and the transition states that connect them. The relative energies of these conformers, calculated with a high level of theory and a suitable basis set, allow for the determination of the most stable conformer at a given temperature.
The prediction of stereoselectivity in reactions involving this compound, for instance, in an asymmetric catalytic reaction, is a more complex task that builds upon the conformational analysis. rsc.orgdntb.gov.ua Computational approaches can be employed to model the transition states of the reaction pathways leading to different stereoisomers. masterorganicchemistry.com By comparing the activation energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. The accuracy of these predictions is highly dependent on the chosen computational method and the inclusion of various factors such as the solvent, the catalyst, and the temperature. osti.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the conformational analysis of this compound.
| Conformer | Dihedral Angle (°C-O-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-periplanar | 180.0 | 0.00 | 75.2 |
| Syn-periplanar | 0.0 | 2.50 | 10.5 |
| Gauche (+) | 65.2 | 1.20 | 7.15 |
| Gauche (-) | -65.2 | 1.20 | 7.15 |
This table is for illustrative purposes and the data is not from a published study on this compound.
Automated Reaction Pathway Elucidation Algorithms
Traditional methods for studying reaction mechanisms often rely on chemical intuition to propose a plausible reaction pathway, which is then verified by computational methods. However, for complex reactions, this approach can be limiting. Automated reaction pathway elucidation algorithms offer a more systematic and unbiased way to explore the potential energy surface of a reaction and to identify all possible reaction pathways, including unexpected ones.
These algorithms can be applied to study the reactivity of this compound in various chemical transformations, such as its hydrolysis, transesterification, or decomposition. By providing the reactants and products (or even just the reactants), these methods can automatically search for the transition states and intermediates that connect them, thus revealing the detailed reaction mechanism.
The Artificial Force Induced Reaction (AFIR) method is a powerful tool for automated reaction pathway exploration. elsevierpure.comresearchgate.net The AFIR method works by applying an "artificial force" between two or more molecular fragments to drive them towards each other and induce a chemical reaction. By systematically applying this force in different ways, it is possible to explore a wide range of possible reaction pathways.
In the context of this compound, the AFIR method could be used to study its reaction with a nucleophile, for example. The this compound and the nucleophile would be defined as the reactants, and the AFIR algorithm would then be used to explore all possible ways in which they can react. This could lead to the discovery of novel reaction pathways or provide a more complete picture of the known ones.
The results of computational studies, including those using automated reaction pathway elucidation algorithms, should always be validated by comparison with experimental data. This integration of computational and experimental data is crucial for establishing a reliable reaction mechanism.
For this compound, experimental data that could be used to validate a computed reaction mechanism include the identification of reaction intermediates and byproducts by spectroscopic methods (e.g., NMR, IR, mass spectrometry), the determination of reaction kinetics, and the measurement of kinetic isotope effects. If the computed reaction mechanism is consistent with all the available experimental data, it can be considered a valid representation of the actual reaction pathway. Discrepancies between the computational and experimental results, on the other hand, can provide valuable insights and guide further investigations.
Advanced Computational Methods (e.g., Quantum Computing Applications in Mechanistic Studies)
The study of chemical reaction mechanisms is an area where quantum computing is expected to have a significant impact. aps.org Quantum computers, by harnessing the principles of quantum mechanics, have the potential to solve certain problems that are intractable for classical computers. One such problem is the accurate simulation of molecular systems, which is at the heart of computational chemistry.
While the application of quantum computing to real-world chemical problems is still in its early stages, it holds great promise for the future of mechanistic studies. osti.gov For a molecule like this compound, a quantum computer could potentially be used to calculate its electronic structure with unprecedented accuracy, leading to more reliable predictions of its reactivity and the mechanisms of its reactions. Furthermore, quantum algorithms could be developed to explore reaction pathways more efficiently than classical algorithms, enabling the study of more complex reactions. As quantum computing technology continues to advance, it is likely to become an indispensable tool for the study of chemical reactivity.
Environmental Fate and Degradation Mechanisms
Chemical Degradation Pathways
Chemical degradation of Bis(2-ethoxyphenyl) carbonate can occur through several abiotic pathways, including hydrolysis, photolysis, and oxidation. These processes can lead to the breakdown of the parent compound into smaller, and often less complex, molecules.
The hydrolysis of this compound involves the cleavage of its ester linkages by water. This reaction is significantly influenced by the pH of the surrounding medium. nih.gov Generally, the hydrolysis of aromatic carbonates can be catalyzed by both acids and bases.
Under acidic conditions, the carbonyl oxygen of the carbonate group is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In neutral to alkaline conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The rate of hydrolysis for many organic esters is often higher under basic conditions due to the irreversible nature of the reaction, a process known as saponification. nih.gov
Table 1: General Influence of pH on the Hydrolysis of Aromatic Carbonates
| pH Condition | Predominant Mechanism | General Effect on Hydrolysis Rate |
| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Increased rate compared to neutral |
| Neutral (pH = 7) | Neutral hydrolysis | Base rate of hydrolysis |
| Alkaline (pH > 7) | Base-catalyzed hydrolysis (saponification) | Significantly increased rate compared to neutral and acidic |
This table is a generalized representation based on the hydrolysis of aromatic esters and carbonates.
Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by the absorption of light energy. For aromatic compounds like this compound, this process can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The aromatic rings in the molecule are chromophores that can absorb light, leading to the excitation of electrons to higher energy states. This excitation can result in the cleavage of chemical bonds.
Direct photolysis occurs when the molecule itself absorbs light, leading to its degradation. Indirect photolysis involves other substances present in the environment, known as photosensitizers, which absorb light and then transfer the energy to the target compound, initiating its degradation. The photochemical transformation of aromatic compounds can lead to a variety of products, including hydroxylated derivatives and ring-cleavage products. rsc.org While specific studies on the photochemical degradation of this compound are limited, the presence of aromatic rings suggests its susceptibility to photodegradation in the environment.
Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), which are highly reactive and can initiate the breakdown of organic molecules. These radicals can be generated through various photochemical and chemical processes in water, soil, and the atmosphere.
The degradation of aromatic compounds by hydroxyl radicals often proceeds through the addition of the radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of water to form a phenoxyl radical or reaction with oxygen, leading to ring cleavage. The ether linkages in this compound could also be susceptible to oxidative cleavage. nih.gov
Biodegradation Mechanisms
Biodegradation is a crucial process for the removal of organic compounds from the environment and is mediated by microorganisms. The susceptibility of this compound to microbial degradation is a key determinant of its environmental persistence.
Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of complex organic molecules. For this compound, two main classes of enzymes are likely to be involved in its initial degradation: hydrolases and oxidoreductases.
Hydrolases , such as esterases and lipases, can catalyze the hydrolytic cleavage of the carbonate ester bonds, releasing 2-ethoxyphenol (B1204887) and carbon dioxide. Carboxylesterases, for example, have been shown to hydrolyze a variety of carbonate esters. nih.gov The efficiency of this enzymatic hydrolysis can be influenced by the structure of the substrate. nih.gov
Oxidoreductases , such as monooxygenases and dioxygenases, play a critical role in the degradation of aromatic compounds. unesp.brnih.govresearchgate.net These enzymes can introduce hydroxyl groups onto the aromatic rings, making them more susceptible to subsequent ring cleavage. The ethoxy groups may also be targeted by enzymes like etherases, which can cleave the ether bond. rsc.orgasm.org The initial steps in the biodegradation of many aromatic compounds involve hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov
The chemical structure of an organic compound plays a significant role in determining its biodegradability. For this compound, several structural features will influence its susceptibility to microbial attack.
The presence of ester linkages generally makes a molecule more amenable to biodegradation through hydrolysis. nih.gov However, the aromatic rings can confer some resistance to degradation due to their stability.
The ethoxy substituents on the phenyl rings are also important. The presence of ether linkages can sometimes decrease the rate of biodegradation compared to unsubstituted aromatic compounds. However, many microorganisms have evolved enzymatic pathways to cleave aryl ethers. nih.govrsc.orgasm.org The position of the ethoxy group (ortho) may also influence the accessibility of the carbonate linkage and the aromatic rings to microbial enzymes.
In general, the biodegradability of a polymer or a complex organic molecule is influenced by factors such as molecular weight, water solubility, and the presence of functional groups that are susceptible to enzymatic attack. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models are often used to predict the biodegradability of chemicals based on their molecular structure. nih.gov
Metabolite Identification during Biological Degradation
The biological degradation of this compound is expected to commence with the enzymatic hydrolysis of the carbonate ester linkages. This initial step is a common pathway for the breakdown of organic carbonates and is catalyzed by esterase enzymes present in various microorganisms. This hydrolysis would cleave the molecule, yielding 2-ethoxyphenol and carbon dioxide as the primary initial metabolites.
Following this initial cleavage, the microbial degradation would proceed with the breakdown of 2-ethoxyphenol. The degradation pathway for this metabolite likely involves two key processes:
O-dealkylation: The ethyl group of the ether linkage would be cleaved, forming catechol and acetaldehyde.
Hydroxylation: An additional hydroxyl group would be introduced into the aromatic ring.
Subsequently, the aromatic ring of the resulting dihydroxybenzene intermediates (like catechol) would be cleaved by dioxygenase enzymes. This ring-opening is a critical step in the degradation of aromatic compounds, leading to the formation of aliphatic carboxylic acids. These intermediates, such as muconic acid or its derivatives, are then further metabolized through central metabolic pathways, like the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water.
Table 1: Plausible Metabolites in the Biodegradation of this compound This table is based on inferred degradation pathways.
| Parent Compound | Initial Metabolites | Intermediate Metabolites | Final Products |
| This compound | 2-Ethoxyphenol, Carbon Dioxide | Catechol, Acetaldehyde, Muconic Acid | Carbon Dioxide, Water, Biomass |
Fate in Environmental Compartments
The distribution and persistence of this compound in the environment are governed by its physicochemical properties and its interactions with different environmental matrices, including soil, water, and air.
Mechanisms of Adsorption and Desorption in Soil Matrices
The mobility of this compound in soil is largely dictated by its adsorption to soil particles. The primary mechanism for this adsorption is expected to be hydrophobic (or nonpolar) interactions between the nonpolar parts of the molecule (the aromatic rings and ethyl groups) and the soil's organic matter.
The extent of this adsorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). While an experimental Koc for this compound is not available, it can be estimated from the octanol-water partition coefficient (Kow) of structurally similar compounds. For instance, diphenyl carbonate has a log Kow of approximately 3.2, which suggests a moderate potential for adsorption to soil organic carbon. A higher Koc value indicates stronger adsorption and, consequently, lower mobility in soil. chemsafetypro.com
Other potential, albeit likely less significant, adsorption mechanisms could include weak van der Waals forces and dipole-dipole interactions. Desorption would occur when the concentration of the compound in the soil solution decreases, leading to a re-equilibration of the chemical between the soil particles and the pore water.
Table 2: Physicochemical Properties and Estimated Soil Adsorption of Analogous Compounds
| Compound | Log Kow | Estimated Log Koc | Inferred Soil Mobility |
| Diphenyl Carbonate | 3.21 - 3.28 | ~3.6 | Low to Moderate |
| Ethoxybenzene | 2.3 | ~2.5 | Moderate |
Transformation in Aquatic Environments
In aquatic systems, this compound is expected to undergo transformation through two primary processes: hydrolysis and photodegradation.
Hydrolysis: The carbonate ester bonds in this compound are susceptible to hydrolysis, which is likely the most significant transformation process in water. This chemical reaction involves the cleavage of the ester bonds by water, leading to the formation of 2-ethoxyphenol and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature. For the analogous compound, diphenyl carbonate, the hydrolysis half-life at pH 7 and 25°C is approximately 40 hours, indicating that this process can be relatively rapid under neutral environmental conditions. nih.gov
Photodegradation: Aromatic compounds can also be degraded by direct or indirect photolysis upon exposure to sunlight. Direct photolysis involves the absorption of light by the molecule itself, leading to its breakdown. Indirect photolysis occurs when other substances in the water, known as photosensitizers (such as dissolved organic matter), absorb light and produce reactive species like hydroxyl radicals, which then react with and degrade the compound. The aromatic rings in this compound suggest that it could be susceptible to photodegradation, although the specific rates and quantum yields are not known. chemsafetypro.com
Table 3: Aquatic Transformation Data for an Analogous Compound
| Compound | Transformation Process | Half-life | Conditions |
| Diphenyl Carbonate | Hydrolysis | ~40 hours | pH 7, 25°C nih.gov |
Atmospheric Degradation Processes
Given its molecular structure, if this compound were to volatilize into the atmosphere, its persistence would be primarily determined by its reaction with photochemically generated hydroxyl (OH) radicals. This is the main degradation pathway for many volatile organic compounds in the troposphere.
The reaction with OH radicals would likely involve hydrogen abstraction from the ethoxy groups or addition to the aromatic rings, initiating a series of oxidation reactions. These reactions would lead to the formation of various degradation products, which would be more polar and thus more easily removed from the atmosphere through wet or dry deposition.
The atmospheric lifetime of this compound can be estimated by using the rate constant for the reaction of OH radicals with structurally similar compounds. For example, the rate constant for the reaction of OH radicals with ethylbenzene (B125841) can be used as a proxy. mdpi.com Based on such data, the atmospheric half-life of this compound is likely to be on the order of a few days, indicating that it would not persist for long periods in the atmosphere.
Table 4: Estimated Atmospheric Degradation Parameters for an Analogous Compound
| Analogous Compound | OH Radical Reaction Rate Constant (kOH) | Estimated Atmospheric Half-life |
| Ethylbenzene | 7.51 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 248 K mdpi.com | 1-2 days |
Q & A
Q. What are the recommended safety protocols for handling Bis(2-ethoxyphenyl) carbonate in laboratory settings?
this compound should be handled in a well-ventilated area with personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation by using fume hoods during synthesis or purification. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage requires airtight containers in cool, dry conditions, separated from oxidizing agents to prevent reactivity .
Q. How can researchers synthesize this compound, and what precursors are typically used?
A common method involves reacting 2-ethoxyphenol with phosgene or a safer carbonate precursor (e.g., diphosgene) in the presence of a base like pyridine. For example, similar aryl carbonates (e.g., bis(4-nitrophenyl) carbonate) are synthesized via nucleophilic substitution between phenol derivatives and carbonyl sources under controlled pH . Reaction progress can be monitored using thin-layer chromatography (TLC) or FT-IR to track carbonyl (C=O) stretching bands (~1750 cm⁻¹).
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ethoxyphenyl groups (δ ~6.8–7.2 ppm for aromatic protons, δ ~60–70 ppm for ethoxy carbons).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₆O₅: 289.10).
- X-ray Crystallography: For solid-state structure determination, SHELX software is widely used for refining crystal parameters .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
A 2³ factorial design can evaluate variables like temperature (e.g., 25–60°C), molar ratio (phenol:carbonyl chloride), and reaction time. Response surface methodology (RSM) identifies optimal yields while minimizing side products (e.g., diaryl ethers). For example, orthogonal arrays from Taguchi methods reduce experimental runs while maximizing data robustness . Computational tools like COMSOL Multiphysics simulate reaction kinetics to validate experimental outcomes .
Q. What computational strategies resolve contradictions in spectroscopic data for this compound derivatives?
Conflicting NMR or IR results (e.g., unexpected splitting or peak shifts) may arise from rotational isomerism or solvent effects. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model molecular conformations and predict spectral profiles. Machine learning pipelines (e.g., Python-based Scikit-learn) can correlate experimental and theoretical data to identify outliers .
Q. How do researchers address discrepancies in thermal stability studies of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may show variability due to moisture absorption or impurities. Replicate experiments under inert atmospheres (e.g., N₂) and cross-validate with Karl Fischer titration for moisture content. Factorial ANOVA statistically isolates significant factors (e.g., heating rate, sample mass) affecting decomposition temperatures .
Q. What role does this compound play in advanced material synthesis, and how is its performance validated?
It serves as a monomer in polycarbonate or cross-linked polymer synthesis. Gel permeation chromatography (GPC) measures molecular weight distribution, while dynamic mechanical analysis (DMA) assesses thermal stability. For environmental applications (e.g., coatings), accelerated aging tests under UV/water exposure quantify degradation rates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
